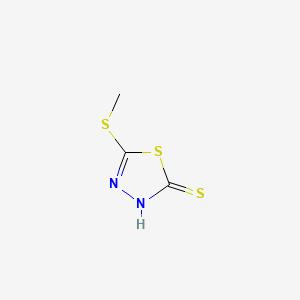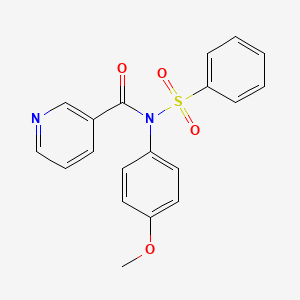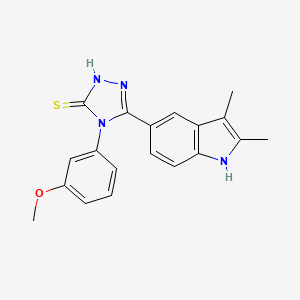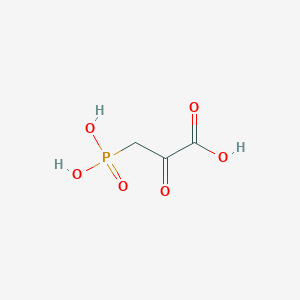
Phosphonopyruvate
説明
Synthesis Analysis
The synthesis of phosphonopyruvate involves the preparation from triethyl phosphonopyruvate with a yield of 56%. The process determines pKa values and monitors the stability of phosphonopyruvate under different conditions, revealing its hydrolysis to pyruvate and inorganic phosphate as the only detected products. This synthesis pathway involves a largely dissociative transition state with monomeric metaphosphate character, suggesting a specific mechanism for its formation and hydrolysis (Freeman, Irwin, & Schwalbe, 1991).
Molecular Structure Analysis
Phosphonopyruvate's molecular structure has been elucidated through various spectroscopic and enzymatic studies. Its structure is closely related to its synthesis and hydrolysis behavior, showing a specific orientation of groups that influence its reactivity. The molecular mass and structural characteristics of enzymes like phosphonopyruvate hydrolase provide insight into the compound's biochemical relevance and its role in carbon-phosphorus bond cleavage (Kulakova, Wisdom, Kulakov, & Quinn, 2003).
Chemical Reactions and Properties
Phosphonopyruvate undergoes specific chemical reactions, such as hydrolysis and interactions with enzymes, demonstrating its unique chemical properties. These reactions are crucial for understanding the compound's role in biological systems and its potential applications. The stability and reaction kinetics are influenced by its molecular structure, contributing to the understanding of its chemical behavior (Feistauer & Neidlein, 1995).
科学的研究の応用
Enzymatic Functions and Characteristics
Phosphonopyruvate hydrolase, a unique enzyme involved in carbon-phosphorus bond cleavage, was extensively studied in Variovorax sp. Pal2. This enzyme is crucial in global phosphorus cycling and is induced by phosphonoalanine or phosphonopyruvate. It operates independently of the phosphate status of the cell, exhibiting Co2+-dependency and a pH optimum of 6.7–7.0 (Kulakova et al., 2003).
Biosynthesis and Metabolic Pathways
Phosphonopyruvate is a key intermediate in the formation of compounds with carbon-phosphorus bonds. The enzyme phosphoenolpyruvate mutase plays a central role in this biosynthesis, catalyzing the conversion of phosphoenolpyruvate to phosphonopyruvate. This reaction marks the beginning of many phosphonate biosynthesis pathways (Seidel et al., 1988).
Structural Insights
The crystal structure of phosphonopyruvate hydrolase from Variovorax sp. Pal2 provides insights into its catalysis mechanism. The enzyme's structure resembles that of the phosphoenolpyruvate mutase/isocitrate lyase superfamily, with a unique (alpha/beta)8 barrel fold and an active site anchored by Mg2+ (Chen et al., 2006).
Genetic Regulation
The expression of phosphonopyruvate hydrolase (PalA) in Variovorax sp. Pal2 is regulated by a cluster of genes associated with phosphonoalanine degradation. These genes are transcribed as a single mRNA unit in the presence of phosphonoalanine or phosphonopyruvate, indicating a sophisticated regulatory mechanism for enzyme expression (Kulakova et al., 2009).
Chemical Reactions and Stability
Studies on the synthesis and hydrolysis of phosphonopyruvate reveal its stability and reaction kinetics in various conditions. These insights are crucial for understanding its role in biochemical processes and potential applications in synthetic chemistry (Freeman et al., 1991).
Ecological and Biogeochemical Significance
Phosphonopyruvate plays a significant role in environmental chemistry, particularly in the biogeochemical cycling of phosphorus. It is a component of the dissolved organic phosphorus reservoir in the oceans, with implications for marine productivity and nutrient dynamics (Villarreal-Chiu et al., 2011).
将来の方向性
特性
IUPAC Name |
2-oxo-3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDAVCOAOFSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331445 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonopyruvate | |
CAS RN |
5824-58-8 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phosphonopyruvic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



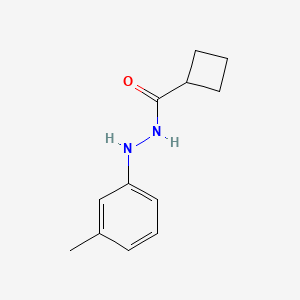
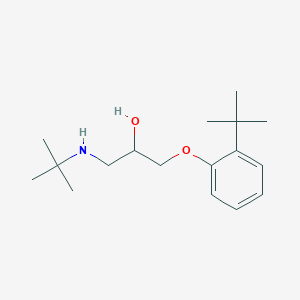
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)
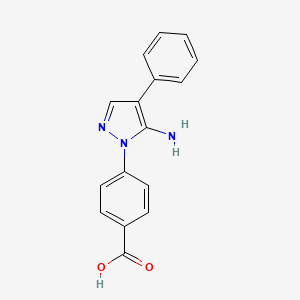
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)
